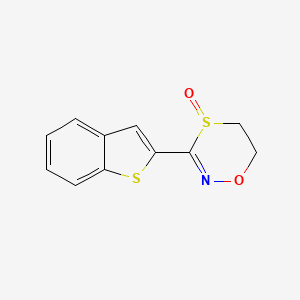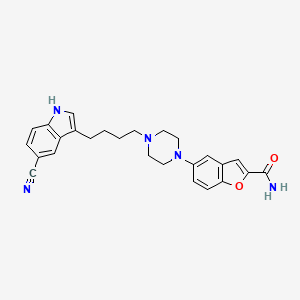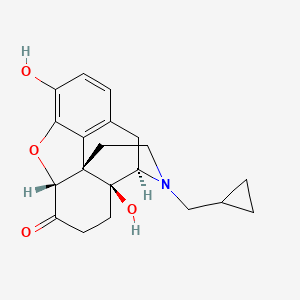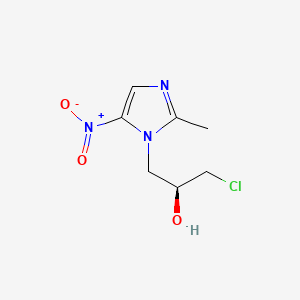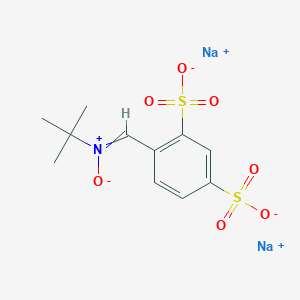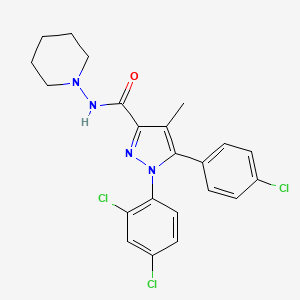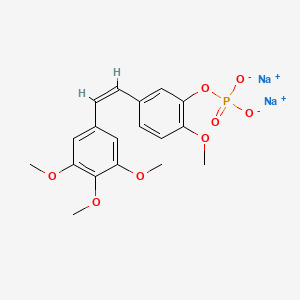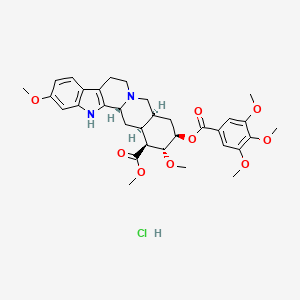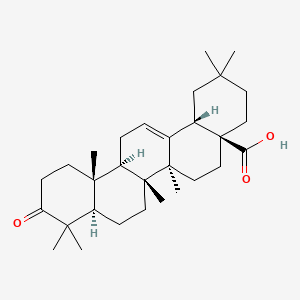
Dimaprit Dihydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of Dimaprit Dihydrochloride is represented by the InChI stringInChI=1S/C6H15N3S.2ClH/c1-9(2)4-3-5-10-6(7)8;;/h3-5H2,1-2H3,(H3,7,8);2*1H . The compound has a molecular weight of 234.19 g/mol . Physical and Chemical Properties Analysis
This compound is a white to off-white powder . It is soluble in water, with a solubility of ≥50 mg/mL . The compound has a molecular weight of 234.19 g/mol .Applications De Recherche Scientifique
Ocular Surface Research :
- Dimaprit dihydrochloride was observed to produce vasodilation without itch on the human ocular surface. This effect was significantly blocked by the H2-receptor antagonist cimetidine but not by the H1-receptor antagonist, indicating the presence of H2-receptors in the human ocular surface (Abelson & Udell, 1981).
Central Thermoregulatory Mechanisms :
- Research on rats demonstrated that Dimaprit induced dose-dependent hypothermia, partially antagonized by cimetidine and certain tricyclic antidepressant drugs. This supports a role for histamine H2-receptors in central thermoregulatory mechanisms (Nowak, Bielkiewicz, & Lebrecht, 1979).
Gastric Acid Secretion :
- Studies have shown Dimaprit's efficacy in stimulating gastric acid secretion in various animals, with the activity levels varying across species. This attribute underscores its potential as a diagnostic agent in measuring maximal acid secretory capacity (Parsons, Owen, Ganellin, & Durant, 1977).
Endotoxin Shock and Hepatitis Models :
- In models of endotoxin shock and hepatitis in mice, Dimaprit significantly inhibited the increase in plasma tumor necrosis factor-alpha and improved survival rates. This suggests its role in downregulating TNF-alpha production, indicating histamine as an important regulator in conditions where TNF-alpha is significant (Nakamura et al., 1997).
Cardiovascular Responses :
- In anaesthetized animals, Dimaprit was found to lower systemic arterial blood pressure and cause vasodilation in the femoral vascular bed. This points towards its potential utility in studying cardiovascular effects and mechanisms (Flynn, Johnston, & Owen, 1977).
Mast Cells and Basophils Studies :
- The use of Dimaprit in studies involving mast cells and basophils across various species (rats, guinea-pigs, and humans) has provided insights into the role of H2-receptors in mediator release
Anti-Tumor Activity :
- Dimaprit demonstrated a decrease in tumor growth and an increase in survival when injected into fibrosarcoma-bearing mice. Interestingly, its anti-tumor activity appears to be H2-independent, as similar effects were not observed with other histamine and impromidine compounds (Fray et al., 1985).
Nitric Oxide Synthase Inhibition :
- The molecular structure of Dimaprit is similar to L-arginine, leading to the discovery of its inhibitory effects on nitric oxide synthase (NOS) activity. This property adds to the pharmacological profile of Dimaprit and is relevant in the same concentration range as its H2-agonist activity (Paquay et al., 1999).
Histamine H2-Receptors on Myenteric Plexus Neurons :
- Dimaprit was found to mediate the release of contractile agents in guinea-pig ileal segments and myenteric plexus-longitudinal muscle preparations through H2-receptor activation on myenteric plexus neurons. This suggests its utility in studies exploring the interaction of histamine with enteric nervous system components (Barker & Ebersole, 1982).
Thyroid-Stimulating Hormone (TSH) Secretion Control :
- Dimaprit, via its action on H2 receptors, demonstrated a dose-related decrease in serum TSH basal levels in male rats. This indicates a potential inhibitory role of H2 receptors in the control of TSH secretion, specifically in the median eminence (Renzo et al., 2005)
Mécanisme D'action
Target of Action
Dimaprit Dihydrochloride is a selective histamine H2 receptor agonist . The histamine H2 receptor plays a crucial role in various cardiovascular responses, including vasodilation and cardiac rhythm . It also regulates gastric acid secretion and has a role in the immune system by inhibiting antibody production, T cell proliferation, and cytokine production .
Mode of Action
This compound interacts with its primary target, the histamine H2 receptor, to produce its effects. It acts as an agonist , meaning it binds to the receptor and activates it . This activation leads to various changes in the body, depending on the specific role of the histamine H2 receptor in different tissues.
Biochemical Pathways
The activation of the histamine H2 receptor by this compound can influence several biochemical pathways. For instance, in the frontoparietal cortex of rats, Dimaprit has been shown to increase the number of somatostatin (SST) receptors, leading to a higher inhibition of adenylyl cyclase (AC) activity . This modulation of the SST receptor/effector system in the brain could potentially influence various neurological functions.
Result of Action
The activation of the histamine H2 receptor by this compound can lead to various molecular and cellular effects. For example, it can cause vasodilation and influence cardiac rhythm . In the immune system, it can inhibit antibody production, T cell proliferation, and cytokine production . In the brain, it can modulate the SST receptor/effector system .
Safety and Hazards
Dimaprit Dihydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
Analyse Biochimique
Biochemical Properties
Dimaprit dihydrochloride plays a significant role in biochemical reactions by interacting with histamine H2 receptors and nNOS. As a selective H2 receptor agonist, it binds to these receptors and mimics the action of histamine, leading to increased gastric acid secretion . Additionally, this compound inhibits nNOS, an enzyme responsible for the production of nitric oxide, a critical signaling molecule in various physiological processes . This inhibition occurs in a concentration-dependent manner, with an IC50 value of 49 μM .
Cellular Effects
This compound influences various cellular processes, particularly in immune and gastrointestinal cells. It has been shown to enhance the response of rat spleen cells to the T-cell mitogen Concanavalin A, indicating its role in modulating immune cell function . In gastrointestinal cells, this compound stimulates gastric acid secretion by activating H2 receptors . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of histamine receptors and nitric oxide production .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with histamine H2 receptors and inhibition of nNOS. By binding to H2 receptors, it activates these receptors and triggers downstream signaling pathways that lead to increased gastric acid secretion . The inhibition of nNOS by this compound reduces the production of nitric oxide, thereby affecting various physiological processes that rely on nitric oxide signaling . This dual action on H2 receptors and nNOS highlights the compound’s versatility in modulating different biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is stable when stored at -20°C and protected from light . Over time, the compound may degrade, leading to reduced efficacy in stimulating gastric acid secretion and inhibiting nNOS . Long-term studies in in vitro and in vivo settings have demonstrated that this compound maintains its activity for several months when stored under appropriate conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively stimulates gastric acid secretion and modulates immune cell function without causing significant adverse effects . Higher doses of this compound can be cytotoxic and lead to adverse effects such as reduced survival and brain necrosis in animal models . These findings highlight the importance of optimizing dosage to achieve desired effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to histamine signaling and nitric oxide production. It interacts with histamine H2 receptors, leading to the activation of downstream signaling pathways that regulate gastric acid secretion and immune responses . Additionally, by inhibiting nNOS, this compound affects the metabolic pathway of nitric oxide production, which plays a crucial role in various physiological processes . These interactions highlight the compound’s involvement in key metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to be systemically active following oral administration and does not readily cross the blood-brain barrier . This selective distribution allows this compound to exert its effects primarily in peripheral tissues, such as the gastrointestinal tract and immune cells .
Subcellular Localization
The subcellular localization of this compound is primarily associated with histamine H2 receptors and nNOS. By binding to H2 receptors on the cell surface, it activates these receptors and triggers downstream signaling pathways . Additionally, the inhibition of nNOS by this compound occurs within the cytoplasm, where nNOS is localized . This subcellular localization is crucial for the compound’s ability to modulate specific biochemical pathways and cellular functions.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Dimaprit Dihydrochloride involves the condensation of histamine with 2-(dimethylamino)ethyl chloride followed by reduction with sodium borohydride.", "Starting Materials": [ "Histamine", "2-(Dimethylamino)ethyl chloride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate" ], "Reaction": [ "Step 1: Histamine is dissolved in methanol and reacted with hydrochloric acid to form histamine hydrochloride.", "Step 2: 2-(Dimethylamino)ethyl chloride is dissolved in methanol and reacted with sodium hydroxide to form 2-(dimethylamino)ethyl methoxide.", "Step 3: Histamine hydrochloride and 2-(dimethylamino)ethyl methoxide are mixed together and stirred at room temperature for several hours to form Dimaprit.", "Step 4: Sodium borohydride is added to the reaction mixture to reduce the imine group of Dimaprit to form Dimaprit Dihydrochloride.", "Step 5: Ethyl acetate is added to the reaction mixture to extract Dimaprit Dihydrochloride.", "Step 6: The organic layer is separated and washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Dimaprit Dihydrochloride as a white solid." ] } | |
Numéro CAS |
23256-33-9 |
Formule moléculaire |
C6H16ClN3S |
Poids moléculaire |
197.73 g/mol |
Nom IUPAC |
3-(dimethylamino)propyl carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C6H15N3S.ClH/c1-9(2)4-3-5-10-6(7)8;/h3-5H2,1-2H3,(H3,7,8);1H |
Clé InChI |
XFELLTMDCGRCBW-UHFFFAOYSA-N |
SMILES |
CN(C)CCCSC(=N)N.Cl.Cl |
SMILES canonique |
CN(C)CCCSC(=N)N.Cl |
| 23256-33-9 | |
Pictogrammes |
Irritant |
Numéros CAS associés |
65119-89-3 (Parent) |
Synonymes |
Dihydrochloride, Dimaprit Dimaprit Dimaprit Dihydrochloride Dimaprit Maleate (1:1) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-({6-[Allyl(methyl)amino]hexyl}oxy)-2-fluorophenyl](4-bromophenyl)methanone](/img/structure/B1662478.png)

